molecular formula C14H10FN3S2 B2553395 6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol CAS No. 1286697-00-4

6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol

Cat. No.: B2553395
CAS No.: 1286697-00-4
M. Wt: 303.37
InChI Key: HBDWOBYDBFJSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyridazine-thiol core linked to a 4-methylthiazole ring substituted with a 4-fluorophenyl group. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which are critical for biological interactions such as kinase inhibition or receptor binding. The presence of sulfur-containing moieties (thiol and thiazole) and fluorine enhances electronic properties and metabolic stability, making it a candidate for medicinal chemistry applications .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3S2/c1-8-13(11-6-7-12(19)18-17-11)20-14(16-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWOBYDBFJSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NNC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroacetophenone with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.

    Coupling Reaction: The thiazole and pyridazine rings are then coupled together using a suitable coupling agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and aryl halides.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting multiple kinases, including FGFR3, EGFR, JAK, and RON. This inhibition leads to the disruption of cell signaling pathways that are essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Target Compound
  • Core structure : Pyridazine-thiol (C₄H₃N₂S) linked to 4-methylthiazole.
  • Substituents : 4-Fluorophenyl at the thiazole C2 position.
  • Conformation : Planar arrangement of the pyridazine and thiazole rings, with the 4-fluorophenyl group adopting a perpendicular orientation relative to the plane in one of two independent molecules (as observed in isostructural analogues) .
Compound 4 ()
  • Core structure : Thiazole linked to a dihydropyrazole-triazole system.
  • Substituents : 4-Chlorophenyl and 4-fluorophenyl groups.
  • Conformation : Similar planar geometry but with a chlorophenyl group inducing steric and electronic differences compared to the target compound .
Compound 5 ()
  • Core structure : Identical to Compound 4 but with dual 4-fluorophenyl groups.
  • Substituents : Two 4-fluorophenyl groups.
Compound 89c (DT81) ()
  • Core structure : Pyridazine-indole-carboxamide with a thiazole-piperazine chain.
  • Substituents : Fluorocyclopropane, methylthiazole, and methoxyphenyl groups.
  • Conformation : Bulky substituents and extended chains reduce planarity, likely affecting bioavailability .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 4 Compound 5 Compound 89c (DT81)
Molecular Weight ~345 g/mol (estimated) ~520 g/mol ~504 g/mol ~950 g/mol
Synthetic Yield High (exact value unspecified) High (crystallized from DMF) High (similar to Compound 4) Low (17% yield)
Planarity Partially planar Partially planar Partially planar Non-planar
Fluorine Content 1 fluorine atom 1 fluorine, 1 chlorine 2 fluorine atoms 2 fluorine atoms

Key Observations :

  • The target compound’s moderate molecular weight and fluorine content balance lipophilicity and solubility, whereas bulkier analogues like DT81 face challenges in drug-likeness due to high molecular weight (>500 g/mol) .
  • Fluorophenyl groups in Compounds 4 and 5 enhance crystallinity, a trait shared with the target compound, which aids in structural characterization via X-ray diffraction (SHELX software referenced in ) .

Research Implications and Limitations

  • Structural Insights : The perpendicular orientation of fluorophenyl groups in isostructural compounds suggests conformational flexibility, which could influence target binding .
  • Data Gaps : Pharmacological data (e.g., IC₅₀ values, toxicity) for the target compound and its analogues are absent in the provided evidence, limiting functional comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.